molecular formula C13H23N5O3 B6247130 prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate CAS No. 1819970-39-2

prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate

Cat. No. B6247130
CAS RN: 1819970-39-2
M. Wt: 297.4
InChI Key:
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Description

Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate, also known as Azetidine-3-Carboxylic Acid, is an organic compound found in a variety of food products. It is a versatile compound that can be used for a variety of purposes, including as a food additive, pharmaceutical intermediate, and in lab experiments.

Scientific Research Applications

Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has been used in a variety of scientific research applications, including as an inhibitor of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and inhibitors of these enzymes, such as prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid, can be used to study the effects of gene expression on cellular processes. prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has also been used in studies of the effects of oxidative stress on cell viability, and as a substrate for the synthesis of other compounds.

Mechanism of Action

Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid is an inhibitor of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to an increase in the acetylation of histones, which can lead to changes in gene expression. This can have a variety of effects on cellular processes, depending on the genes that are affected.
Biochemical and Physiological Effects
prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has been shown to have a variety of effects on biochemical and physiological processes. In studies of HDAC inhibition, prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has been shown to increase the acetylation of histones, resulting in changes in gene expression. This can lead to changes in cellular processes, such as cell proliferation, differentiation, and apoptosis. prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has also been shown to have anti-oxidant effects, and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be stored at room temperature for long periods of time. It is also a relatively non-toxic compound, making it safe to handle and use in experiments. However, prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has some limitations for use in lab experiments. It is a relatively expensive compound, and its effects can be difficult to control and predict.

Future Directions

Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid has a variety of potential applications in scientific research. Further studies could be conducted to explore the effects of HDAC inhibition on gene expression and cellular processes. Additionally, prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid could be used to study the effects of oxidative stress on cell viability, and as a substrate for the synthesis of other compounds. Finally, future studies could explore the potential therapeutic applications of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid, such as its use as an anti-cancer agent or an anti-inflammatory agent.

Synthesis Methods

Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid is typically synthesized through a two-step process that involves the reaction of 3-azidopropylcarbamoyl chloride with 1-methylbutyl isocyanide. In the first step, the 3-azidopropylcarbamoyl chloride is reacted with 1-methylbutyl isocyanide in the presence of a base to form the intermediate compound 3-azidopropylcarbamoyl-N-methylbutyl isocyanide. This intermediate is then reacted with acetic acid in the presence of a base to form the final product, prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamateCarboxylic Acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves the reaction of propargyl alcohol with N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "Propargyl alcohol", "N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve propargyl alcohol in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Slowly add N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]chloroformate to the reaction mixture while stirring.", "Step 3: Allow the reaction to proceed at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1819970-39-2

Product Name

prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate

Molecular Formula

C13H23N5O3

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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